molecular formula C16H12O3 B8095706 Methyl 2-phenylbenzofuran-5-carboxylate

Methyl 2-phenylbenzofuran-5-carboxylate

Cat. No. B8095706
M. Wt: 252.26 g/mol
InChI Key: XEODFBREELDEJQ-UHFFFAOYSA-N
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Description

Methyl 2-phenylbenzofuran-5-carboxylate is a useful research compound. Its molecular formula is C16H12O3 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-phenylbenzofuran-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-phenylbenzofuran-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Studies :

    • Methyl 5-methoxyfuran-2-carboxylate, a related compound, has been used in the synthesis of trimethyl 3-hydroxy-6-methoxybenzene-1,2,4-tricarboxylate, showcasing its role in complex chemical reactions (Abbott, Acheson, Flowerday, & Brown, 1974).
  • Potential Antitumor Agents :

    • Derivatives of Methyl 2-phenylbenzofuran-5-carboxylate, such as 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, have shown selective cytotoxicity against tumorigenic cell lines, indicating potential applications in cancer treatment (Hayakawa et al., 2004).
  • Chemical Transformations and Synthesis Methods :

  • Antimicrobial Activity :

    • Some derivatives of Methyl 2-phenylbenzofuran-5-carboxylate have been synthesized and tested for their antimicrobial activity, showing significant effectiveness against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
  • Pharmacological Applications :

    • The compound and its derivatives have been explored for various pharmacological activities, such as antihypertensive effects, highlighting its potential in the development of new medications (Carini et al., 1991).
  • Optical and Material Science Applications :

    • Methyl 2-phenylbenzofuran-5-carboxylate derivatives have been studied for their optical properties, contributing to the development of new materials with specific optical characteristics (Buldurun, Turan, Savcı, & Çolak, 2019).
  • Analytical Chemistry :

    • In analytical chemistry, the compound has been utilized in methods for the determination of various chemicals and compounds in complex mixtures, such as honey (Nozal et al., 2001).

properties

IUPAC Name

methyl 2-phenyl-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-18-16(17)12-7-8-14-13(9-12)10-15(19-14)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEODFBREELDEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 3-iodo-4-hydroxybenzoate 26 (1 g, 3.6 mmol), phenylacetylene (2 ml, 18 mmol), tetramethylguanidine (4.5 ml, 36 mmol), copper(I)iodide (34 mg, 1.8 mmol), bis(triphenylphosphine)palladium (II)chloride (130 mg, 1.8 mmol) and DMF (20 ml) was stirred at room temperature overnight. The reaction mixture was poured into water, extracted, washed and dried. After evaporation of the solvent, the residue was purified by chromatography to give about 0.9 g of 2-phenyl-benzofuran-5-carboxylic acid methyl ester 27.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
bis(triphenylphosphine)palladium (II)chloride
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
34 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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